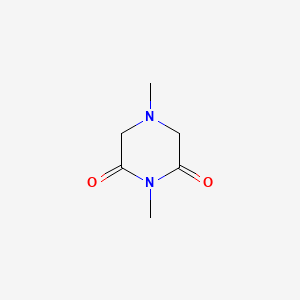

1,4-Dimethylpiperazine-2,6-dione

Description

Properties

CAS No. |

35820-94-1 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

1,4-dimethylpiperazine-2,6-dione |

InChI |

InChI=1S/C6H10N2O2/c1-7-3-5(9)8(2)6(10)4-7/h3-4H2,1-2H3 |

InChI Key |

AGZLAKYFYNHCES-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)N(C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Piperazine Derivatives

Formaldehyde-Piperazine Condensation

A widely reported method involves the reaction of piperazine with formaldehyde under catalytic hydrogenation conditions. In this approach, formaldehyde and piperazine are combined in an aqueous medium at a molar ratio of 1.3:1 to 2:1. The reaction proceeds via hydrogenation using methanol as a solvent and nickel or cobalt catalysts at 60–130°C. The crude product is purified via distillation, yielding 1,4-dimethylpiperazine-2,6-dione with moderate efficiency.

Key Parameters:

- Catalysts : Nickel (Ni) or cobalt (Co)

- Temperature : 60–130°C

- Solvent : Methanol

- Yield : ~60–70% (crude), depending on distillation efficiency

This method is favored for its simplicity but requires careful control of reaction stoichiometry to avoid over-alkylation.

Alkylation of Piperazine-2,5-dione

Sodium Hydride-Mediated Methylation

A two-step alkylation strategy employs piperazine-2,5-dione as the starting material. In a representative procedure, sodium hydride (NaH) deprotonates the piperazine nitrogen atoms, followed by treatment with iodomethane (CH₃I) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 24 hours, yielding 1,4-dimethylpiperazine-2,5-dione as a white powder.

Experimental Data:

- Reagents : NaH (2.4 equiv), CH₃I (2.5 equiv)

- Conditions : THF, 0°C → rt, 24 h

- Yield : 20%

- Purity : >95% (confirmed via ¹H NMR and IR spectroscopy)

While this method offers precise control over methylation, the low yield necessitates optimization for industrial applications.

Oxidative Condensation of Sarcosine

Permanganate-Induced Cyclization

A novel single-step oxidative condensation of sarcosine (N-methylglycine) using potassium permanganate (KMnO₄) in acidic medium (pH 1–3) has been developed. The reaction generates 1,4-dimethylpiperazine-2,5-dione as the sole product in 95% yield, bypassing traditional multi-step syntheses.

Mechanism Insights:

- Oxidation : Sarcosine undergoes oxidative deamination, forming imine intermediates.

- Condensation : Two imine molecules cyclize to form the diketopiperazine ring.

- Autocatalysis : Mn²⁺ ions generated during KMnO₄ reduction accelerate the reaction.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| pH | 2.0 |

| Temperature | 65°C |

| KMnO₄ Equiv | 0.2 |

| Reaction Time | 5 hours |

This method is environmentally benign, utilizing water as the solvent and avoiding toxic organic reagents.

Aldol Condensation Approaches

Base-Catalyzed Reactions

1,4-Diacetylpiperazine-2,5-dione serves as a precursor for aldol condensation with aldehydes. Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) facilitates the reaction, yielding 3,6-dialkylidene intermediates, which are subsequently hydrogenated.

Case Study: Benzaldehyde Condensation

- Base : Cs₂CO₃ (10 mol%)

- Solvent : Dimethylformamide (DMF)

- Yield : 67–88% (mono-condensation product)

Comparative Base Efficiency:

| Base | Yield (%) |

|---|---|

| Triethylamine | 37 |

| Cs₂CO₃ | 88 |

| DBU | 78 |

Strong bases like Cs₂CO₃ enhance reaction rates but may degrade sensitive substrates.

Asymmetric Hydrogenation for Stereochemical Control

Iridium-Catalyzed Double Hydrogenation

A high-yielding enantioselective synthesis employs an iridium catalyst (Ir/spiro-1,6-nonadiene-PhOX) to hydrogenate 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. This method delivers cis-3,6-disubstituted diketopiperazines with >99% diastereomeric excess (de) and up to 98% enantiomeric excess (ee).

Gram-Scale Synthesis:

This protocol is invaluable for accessing chiral intermediates in drug discovery.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability |

|---|---|---|

| Catalytic Hydrogenation | 70 | Industrial |

| NaH Methylation | 20 | Lab-scale |

| Oxidative Condensation | 95 | Pilot-scale |

| Asymmetric Hydrogenation | 92 | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperazine-2,6-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketopiperazine derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

1,4-Dimethylpiperazine-2,6-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1,4-Dimethylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit serine-threonine protein phosphatases, which play a role in cell signaling and regulation . Additionally, it can act as an inhibitor of neural nitric oxide synthase, affecting neural signaling pathways .

Comparison with Similar Compounds

Key Structural Variations

Piperazine-dione derivatives differ in dione positions, substituents, and ring functionalization. Below is a comparative analysis of selected analogs:

Comparative Data Table

Q & A

Q. What are the common synthetic routes for preparing 1,4-Dimethylpiperazine-2,6-dione derivatives, and how can reaction conditions be optimized for yield?

- Methodological Answer : Derivatives of piperazine-diones are typically synthesized via nucleophilic substitution or cyclization reactions. For example, N,N-disubstituted piperazine-2,3-dione derivatives can be synthesized using a two-step protocol: (1) condensation of amines with diketene derivatives, followed by (2) cyclization under acidic or basic conditions . Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency. Yield improvements are often achieved by refluxing in anhydrous conditions and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 1,4-Dimethylpiperazine-2,6-dione?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (1650–1750 cm⁻¹) and N-H bending modes (1500–1600 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bonds ≈1.21 Å, N-C bonds ≈1.45 Å) and confirms chair/boat conformations of the piperazine ring .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures often exceeding 200°C for crystalline derivatives .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbon types (e.g., carbonyl carbons at δ 170–180 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties of piperazine derivatives during data analysis?

- Methodological Answer : Discrepancies in thermodynamic data (e.g., ΔfH° or ΔcH°) arise from variations in measurement techniques (e.g., bomb calorimetry vs. computational DFT). To resolve conflicts:

- Cross-validate using multiple methods (e.g., experimental calorimetry paired with Gaussian09 calculations) .

- Standardize sample purity (≥98% by HPLC) and crystalline form (single-crystal vs. polycrystalline) .

- Reference NIST-curated data for baseline comparisons, noting uncertainties (±2–5 kJ/mol typical) .

Q. What experimental strategies are recommended for studying the magnetic properties of metal-coordinated 1,4-Dimethylpiperazine-2,6-dione complexes?

- Methodological Answer :

- Synthesis : React 1,4-Dimethylpiperazine-2,6-dione with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water mixtures (1:1 v/v) at 60°C for 24 hours .

- Magnetic Susceptibility : Use a SQUID magnetometer (2–300 K, 0.1–5 T fields) to measure μeff values. For example, Cu(II) complexes may exhibit μeff ≈1.73–2.20 BM due to d⁹ configuration and Jahn-Teller distortion .

- EPR Spectroscopy : Detects hyperfine splitting (A values) and g-factors (e.g., g∥ ≈2.20, g⊥ ≈2.05 for tetragonal Cu(II) complexes) .

Q. What computational approaches are suitable for investigating the molecular docking behavior of 1,4-Dimethylpiperazine-2,6-dione with biological targets like DNA?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite with DNA (e.g., PDB ID 1BNA) as the receptor. Parameterize the ligand using Gaussian09 (B3LYP/6-31G* level) for charge and geometry optimization .

- Binding Affinity : Calculate ΔG values (typically −6 to −8 kcal/mol for intercalation) and analyze hydrogen bonds (e.g., between piperazine NH and DNA phosphate groups) .

- MD Simulations : Run 100 ns simulations in GROMACS with AMBER force fields to assess stability of ligand-DNA complexes .

Q. What safety protocols should be implemented when handling reactive intermediates in the synthesis of 1,4-Dimethylpiperazine-2,6-dione?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., acetyl chloride) .

- Spill Management : Neutralize acidic/basic spills with NaHCO₃ or citric acid before adsorbing with vermiculite .

- Storage : Keep anhydrous derivatives in desiccators (≤25°C, argon atmosphere) to prevent hydrolysis .

- Waste Disposal : Segregate halogenated byproducts (e.g., chloroacetyl derivatives) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.